molecular formula C12H10N2O4 B1530914 Methyl 5,6-dihydroxy-2-phenylpyrimidine-4-carboxylate CAS No. 62222-36-0

Methyl 5,6-dihydroxy-2-phenylpyrimidine-4-carboxylate

Cat. No.: B1530914
CAS No.: 62222-36-0
M. Wt: 246.22 g/mol
InChI Key: BRHZBRCRKPOREU-UHFFFAOYSA-N
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Description

Methyl 5,6-dihydroxy-2-phenylpyrimidine-4-carboxylate is an organic compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This specific compound is characterized by the presence of hydroxyl groups at positions 5 and 6, a phenyl group at position 2, and a carboxylate ester group at position 4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5,6-dihydroxy-2-phenylpyrimidine-4-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-phenyl-4,6-dihydroxypyrimidine with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired ester product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Purification of the product is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 5,6-dihydroxy-2-phenylpyrimidine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups at positions 5 and 6 can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to form dihydropyrimidine derivatives.

    Substitution: The phenyl group at position 2 can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Halogenated or nitro-substituted phenyl derivatives.

Scientific Research Applications

Methyl 5,6-dihydroxy-2-phenylpyrimidine-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex pyrimidine derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as an anti-inflammatory or antiviral agent.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of Methyl 5,6-dihydroxy-2-phenylpyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl groups at positions 5 and 6 can form hydrogen bonds with biological macromolecules, influencing their activity. The phenyl group at position 2 can engage in π-π interactions with aromatic residues in proteins, affecting their function. The carboxylate ester group at position 4 can undergo hydrolysis to release the active carboxylic acid, which can interact with enzymes and receptors.

Comparison with Similar Compounds

Methyl 5,6-dihydroxy-2-phenylpyrimidine-4-carboxylate can be compared with other similar compounds, such as:

    4,6-Dihydroxy-2-methylpyrimidine: Lacks the phenyl group and carboxylate ester group, resulting in different chemical and biological properties.

    2-Phenyl-4,6-dihydroxypyrimidine:

    Methyl 4,6-dihydroxy-2-phenylpyrimidine-5-carboxylate: Isomeric compound with the carboxylate ester group at position 5 instead of position 4, leading to different chemical behavior.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

methyl 5-hydroxy-6-oxo-2-phenyl-1H-pyrimidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O4/c1-18-12(17)8-9(15)11(16)14-10(13-8)7-5-3-2-4-6-7/h2-6,15H,1H3,(H,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRHZBRCRKPOREU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=O)NC(=N1)C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00715687
Record name Methyl 5-hydroxy-6-oxo-2-phenyl-3,6-dihydropyrimidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00715687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62222-36-0
Record name Methyl 5-hydroxy-6-oxo-2-phenyl-3,6-dihydropyrimidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00715687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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